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Compound of Interest

Compound Name: Z-D-Ser(TBu)-OH

Cat. No.: B554292

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Z-D-Ser(TBu)-OH, or N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-serine, is a crucial protected
amino acid derivative utilized extensively in the field of drug discovery, primarily as a
fundamental building block in the chemical synthesis of peptides. Its unique structural
characteristics, featuring a benzyloxycarbonyl (Z) protecting group on the alpha-amino group
and a tert-butyl (tBu) group protecting the hydroxyl side chain of D-serine, make it an
invaluable tool in the construction of complex peptide-based therapeutics.

The primary application of Z-D-Ser(TBu)-OH lies in its incorporation into peptide sequences
through Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. The orthogonal
protecting groups (Z and tBu) allow for selective deprotection and controlled peptide chain
elongation, which is essential for creating peptides with specific biological activities. While Z-D-
Ser(TBu)-OH itself is not a therapeutic agent, it is a critical component in the synthesis of
peptides that are investigated for a wide range of diseases, including cancer and metabolic
disorders.

Key Applications in Drug Discovery:

o Synthesis of Therapeutic Peptides: Z-D-Ser(TBu)-OH is a key ingredient in the synthesis of
peptide drug candidates. These synthetic peptides can act as agonists or antagonists of
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biological receptors, inhibit enzyme activity, or disrupt protein-protein interactions, offering
therapeutic potential in various diseases.

o Cancer Research: In oncology, peptides synthesized using Z-D-Ser(TBu)-OH can be
designed to target cancer cells specifically. These peptides can function as tumor-homing
ligands to deliver cytotoxic agents directly to the tumor site, minimizing off-target effects.[1][2]
Additionally, they can act as modulators of signaling pathways involved in cancer
progression.

o Metabolic Disease Research: Researchers utilize Z-D-Ser(TBu)-OH to synthesize peptides
that mimic or inhibit the action of natural hormones involved in metabolism.[3] For example,
synthetic analogs of glucagon-like peptide-1 (GLP-1) are used in the treatment of type 2
diabetes to enhance insulin secretion and regulate blood sugar levels.[4]

o Development of Peptide-Based Diagnostics and Theranostics: Peptides containing D-serine
residues can be developed as imaging agents for diagnostic purposes or as theranostic
agents that combine diagnostic and therapeutic capabilities.[5]

Chemical Properties of Z-D-Ser(TBu)-OH

Property Value

CAS Number 65806-90-8

Molecular Formula C15H21NO5

Molecular Weight 295.33 g/mol

Appearance White to off-white powder

Solubility Soluble in organic solvents like DMF, DCM

Experimental Protocols

The following protocols provide a generalized methodology for the use of Z-D-Ser(TBu)-OH in
Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis
(SPPS)
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This protocol outlines the manual synthesis of a peptide on a solid support resin using Z-D-
Ser(TBu)-OH.

1. Resin Swelling:

Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes
with gentle agitation.

Drain the DMF.

. N-alpha-Deprotection (if starting from a pre-loaded resin with a protected amino acid):

Add a 20% solution of piperidine in DMF to the resin.

Agitate for 5-10 minutes.

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

. Amino Acid Coupling (Incorporation of Z-D-Ser(TBu)-OH):

Dissolve Z-D-Ser(TBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent
(e.g., HBTU, 3-5 equivalents) in DMF.

Add an activator base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the
amino acid solution.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads)
indicates successful coupling. If the test is positive (blue beads), the coupling step should be
repeated.

. Capping (Optional):

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic
anhydride and DIPEA in DMF) for 15-30 minutes.
Wash the resin with DMF.

. Chain Elongation:

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
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6. Cleavage and Deprotection:

o After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and
dry it under vacuum.

e Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,
2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the
resin and remove the side-chain protecting groups, including the tBu group from the serine
residue.

 Filter the resin and collect the filtrate containing the cleaved peptide.

o Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

 Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

Workflow for Manual Solid-Phase Peptide Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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